2-(Methylthio)benzoyl chloride

Process Chemistry Industrial Synthesis Purity Analysis

2-(Methylthio)benzoyl chloride (CAS: 1442-03-1), also designated o-(methylthio)benzoyl chloride, is an ortho-substituted benzoyl chloride derivative with the molecular formula C₈H₇ClOS and a molecular weight of 186.66 g/mol. It features a reactive acyl chloride moiety adjacent to a methylthio (-SCH₃) substituent on the benzene ring, which imparts distinctive electronic and steric properties.

Molecular Formula C8H7ClOS
Molecular Weight 186.66 g/mol
CAS No. 1442-03-1
Cat. No. B1625472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylthio)benzoyl chloride
CAS1442-03-1
Molecular FormulaC8H7ClOS
Molecular Weight186.66 g/mol
Structural Identifiers
SMILESCSC1=CC=CC=C1C(=O)Cl
InChIInChI=1S/C8H7ClOS/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3
InChIKeyAAWPBDPLOOSGGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Methylthio)benzoyl chloride (CAS 1442-03-1): Core Physicochemical and Synthetic Profile for Sourcing Decisions


2-(Methylthio)benzoyl chloride (CAS: 1442-03-1), also designated o-(methylthio)benzoyl chloride, is an ortho-substituted benzoyl chloride derivative with the molecular formula C₈H₇ClOS and a molecular weight of 186.66 g/mol . It features a reactive acyl chloride moiety adjacent to a methylthio (-SCH₃) substituent on the benzene ring, which imparts distinctive electronic and steric properties . This compound is primarily employed as an electrophilic acylation reagent in the synthesis of pharmaceutical intermediates, agrochemical building blocks, and specialized thioether-containing heterocycles, where the ortho-methylthio group serves as a latent site for subsequent oxidation to sulfoxide/sulfone or participates in directed metalation strategies .

Why Unsubstituted Benzoyl Chloride or Para-Isomers Cannot Replace 2-(Methylthio)benzoyl Chloride


Benzoyl chloride derivatives are not interchangeable in synthesis owing to the profound influence of substituent position and electronic character on reaction kinetics and product distribution. The ortho-methylthio group in 2-(methylthio)benzoyl chloride introduces a unique combination of an electron-donating (+M) thioether with steric bulk adjacent to the reactive acyl chloride, which directly modulates the electrophilicity of the carbonyl carbon and can direct subsequent cyclization or cross-coupling steps . Replacing this with unsubstituted benzoyl chloride eliminates the thioether functionality entirely, precluding any downstream sulfur-based transformations. Substitution with the para-isomer, 4-(methylthio)benzoyl chloride (CAS 3335-25-9), alters the electronic communication pathway and the compound‘s solid-state and solution-phase behavior, which can affect crystallization, solubility, and regioselectivity in heterocycle formation . The following evidence quantifies the specific advantages of the ortho-substituted compound.

Quantitative Differentiation of 2-(Methylthio)benzoyl chloride: Comparative Data for Procurement Evaluation


HPLC Purity Achievement in Industrial Synthesis: 99.54% for 2-(Methylthio)benzoyl chloride

In a patented industrial process for the synthesis of N-n-butyl-1,2-benzisothiazolin-3-one, 2-(methylthio)benzoyl chloride was prepared from 2-(methylthio)benzoic acid and analyzed by HPLC. The analysis of the crude reaction product demonstrated that the ortho-methylthiobenzoyl chloride was generated with a purity of 99.54%, with only 0.46% of the starting acid remaining . This near-quantitative conversion to the acid chloride without the need for extensive purification steps contrasts favorably with the often lower and more variable yields reported for the chlorination of the para-isomer (4-methylthiobenzoic acid) under standard thionyl chloride conditions, where incomplete conversion and by-product formation are more prevalent due to differing electronic and steric factors .

Process Chemistry Industrial Synthesis Purity Analysis

Enhanced Lipophilicity: LogP of 2.78750 Versus Unsubstituted Benzoyl Chloride

The experimentally determined partition coefficient (LogP) for 2-(methylthio)benzoyl chloride is 2.78750 . This represents a substantial increase in lipophilicity compared to the parent compound, unsubstituted benzoyl chloride, which has a calculated LogP of approximately 1.7–2.1 depending on the estimation method . The quantified difference of +0.7 to +1.1 LogP units corresponds to a predicted 5- to 12-fold increase in its partition into non-polar phases (e.g., octanol versus water). This property is a direct consequence of the ortho-methylthio substituent and influences the compound‘s behavior in biphasic reaction mixtures, its solubility profile in organic solvents, and its potential for membrane permeability in derived bioactive molecules.

Physicochemical Properties Lipophilicity Drug Design

High Purity Availability (95% Standard Grade) for Reproducible Research

2-(Methylthio)benzoyl chloride is commercially available with a standard purity specification of 95%, with vendors providing batch-specific quality control documentation including NMR, HPLC, and GC analyses . While this is a common purity grade for specialty benzoyl chlorides, the consistent availability of this defined specification across multiple reputable suppliers (e.g., Bidepharm, ChemicalBook) reduces the procurement risk associated with unknown impurity profiles. In contrast, sourcing certain alternative ortho-substituted benzoyl chlorides (e.g., those with more complex heterocyclic substituents) often requires custom synthesis with undefined purity guarantees or long lead times, making the defined 95% grade of 2-(methylthio)benzoyl chloride a more predictable and reliable choice for routine research applications .

Quality Control Reproducibility Chemical Sourcing

High-Value Application Scenarios for 2-(Methylthio)benzoyl chloride Based on Quantitative Differentiation


Synthesis of Benzisothiazolinone Biocides via High-Purity Intermediate

The demonstrated ability to obtain 2-(methylthio)benzoyl chloride in >99% HPLC purity directly from its acid precursor makes it the preferred acylating agent for the industrial synthesis of N-substituted 1,2-benzisothiazolin-3-ones, a class of important industrial biocides and preservatives . The high initial purity of the acid chloride minimizes side reactions during subsequent amidation and oxidative cyclization steps, leading to higher overall yields of the final active ingredient and reducing the burden of purifying potentially toxic by-products.

Design of Lipophilic Building Blocks for Agrochemical and Material Science

With a measured LogP of 2.78750, this compound introduces a quantifiable increase in lipophilicity compared to unsubstituted benzoyl chloride . Researchers designing novel agrochemicals, where balanced lipophilicity is crucial for cuticular penetration and systemic movement in plants, or materials scientists tuning the solubility of novel polymers and liquid crystals, can use this known LogP value to rationally select 2-(methylthio)benzoyl chloride over less lipophilic alternatives to achieve a desired partition coefficient in the final product.

Medicinal Chemistry Programs Requiring Ortho-Directing Groups or Latent Oxidation Sites

The ortho-methylthio group serves a dual purpose in complex molecule synthesis. First, it can act as a directing group for ortho-metalation, enabling the regioselective introduction of further functionality onto the aromatic ring . Second, the thioether is a latent functional group that can be selectively oxidized to a sulfoxide or sulfone at a later stage of synthesis, providing a handle for modulating the polarity, hydrogen-bonding capacity, and metabolic stability of drug candidates . Procurement of this specific ortho-substituted isomer is essential for leveraging these established synthetic strategies.

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